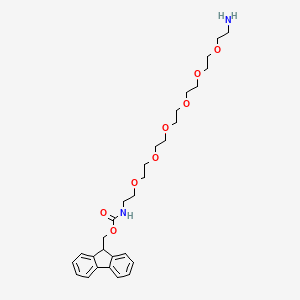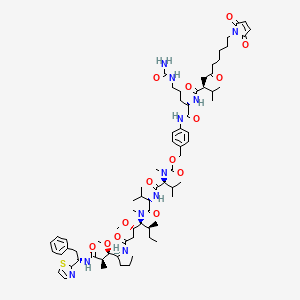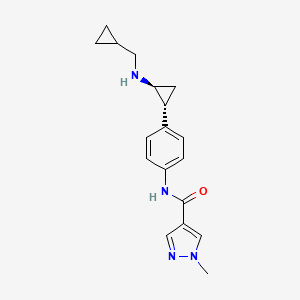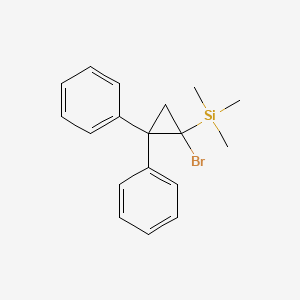
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: is a unique organosilicon compound with the molecular formula C18H21BrSi and a molecular weight of 345.358 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, and a trimethylsilyl group attached to a cyclopropyl ring. It is primarily used in research and development due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane typically involves the reaction of 2,2-diphenylcyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations .
Wirkmechanismus
The mechanism of action of (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is primarily based on its ability to participate in substitution and coupling reactionsThe trimethylsilyl group can also be modified under specific conditions, providing additional versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- (7-Bromo-2-naphthyl)(trimethyl)silane
- (2-{[(3-Bromo-2-cyclohexen-1-yl)oxy]methoxy}ethyl)(trimethyl)silane
- 2-({[(1S,6R)-3-Bromo-7-oxabicyclo[4.2.0]oct-2-en-1-yl]oxy}methoxy)ethylsilane
Uniqueness: Compared to these similar compounds, (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane is unique due to the presence of the cyclopropyl ring and two phenyl groups. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
88056-68-2 |
|---|---|
Molekularformel |
C18H21BrSi |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
(1-bromo-2,2-diphenylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C18H21BrSi/c1-20(2,3)18(19)14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
XMQPDUFQGWLSEP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
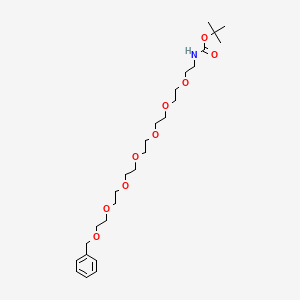

![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
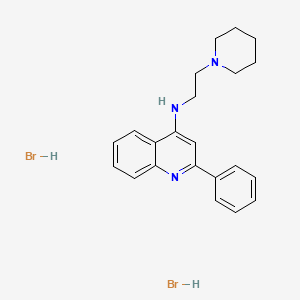
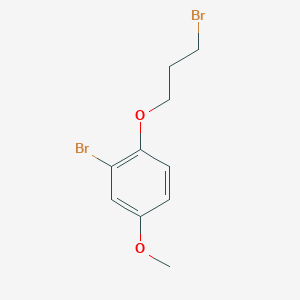

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)

